![molecular formula C28H20 B103449 5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene CAS No. 18916-68-2](/img/structure/B103449.png)
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene, also known as dibenzocycloheptene or DBCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBCH is a polycyclic aromatic hydrocarbon that belongs to the class of dibenzocycloheptanes. In
Mécanisme D'action
The exact mechanism of action of DBCH is not fully understood. However, it is believed to act as an antagonist at the sigma-1 receptor, a protein that is involved in various cellular processes. DBCH has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DBCH has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that regulate mood and behavior. DBCH has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DBCH for lab experiments is its high purity and stability. DBCH is also readily available and relatively inexpensive. However, one of the limitations of using DBCH is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions of research that can be pursued in the field of DBCH. One area of research is to further elucidate the mechanism of action of DBCH at the molecular level. Another area of research is to explore the potential use of DBCH in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the use of DBCH as a potential anti-tumor agent can also be explored further.
Conclusion:
In conclusion, DBCH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. DBCH has been extensively studied for its potential use in the treatment of various neurological disorders, as well as its anti-inflammatory and anti-tumor properties. While there are limitations to the use of DBCH in lab experiments, its advantages and potential future directions of research make it a promising compound for further study.
Méthodes De Synthèse
The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. The reaction yields DBCH as a yellow crystalline solid with a melting point of 205-210°C. The purity of DBCH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DBCH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. DBCH has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, DBCH has been found to possess anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
18916-68-2 |
|---|---|
Nom du produit |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Formule moléculaire |
C28H20 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-benzhydrylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C28H20/c1-3-13-23(14-4-1)27(24-15-5-2-6-16-24)28-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28/h1-20H |
Clé InChI |
TWTPZGNOVYDCKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Synonymes |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




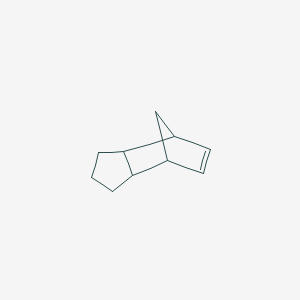
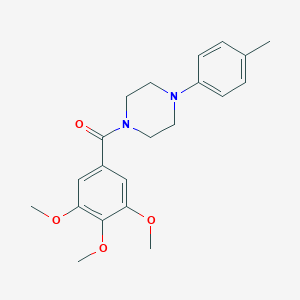
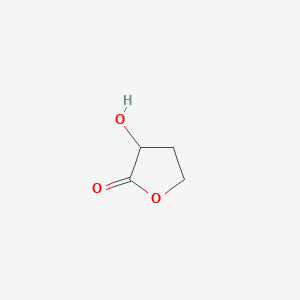
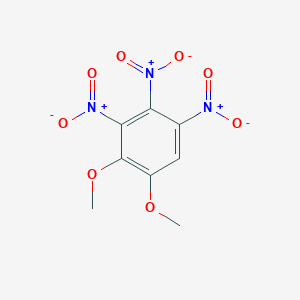
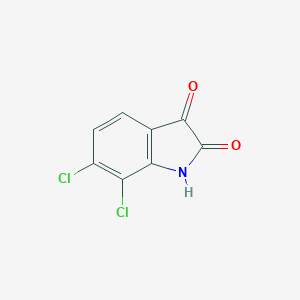
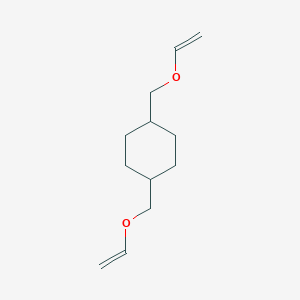
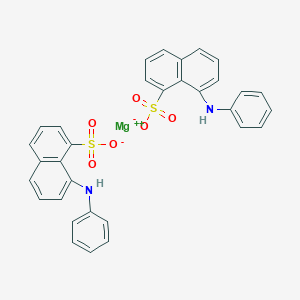

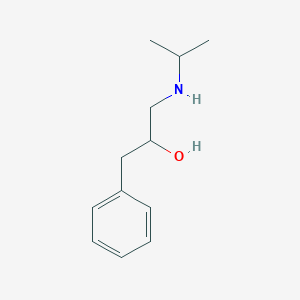

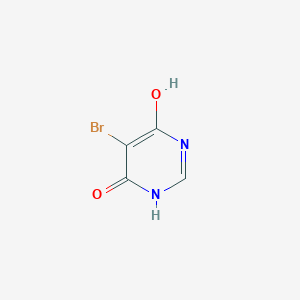

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)